

5-Chloro-7-nitro-1H-indole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Chloro-7-nitro-1H-indole

Cat. No.: B1434529

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **5-Chloro-7-nitro-1H-indole**

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.^[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. The strategic functionalization of the indole ring with substituents like halogens and nitro groups can profoundly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of **5-Chloro-7-nitro-1H-indole**, a specific derivative whose chloro and nitro substituents impart distinct reactivity and potential as a versatile building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical and Structural Properties

5-Chloro-7-nitro-1H-indole is a disubstituted indole featuring a chlorine atom at the C5 position and a nitro group at the C7 position of the bicyclic aromatic system. These electron-withdrawing groups significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Structural and Identity Data

Property	Value	Source
IUPAC Name	5-Chloro-7-nitro-1H-indole	[2] [3]
CAS Number	1197181-29-5	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[2] [3] [4]
Molecular Weight	196.59 g/mol	[2] [3] [4]
Appearance	Light yellow to yellow solid	[2] [4]
SMILES	N1C2=C(C=C(Cl)C=C2=O)C=C1	[4]
InChIKey	FNZMFDOFIZJRNY-UHFFFAOYSA-N	[4]

Predicted Physicochemical Data

Direct experimental data for several properties of **5-Chloro-7-nitro-1H-indole** are not readily available in the literature. The following table includes values predicted by computational models, which serve as valuable estimates for experimental design.

Property	Predicted Value	Source
Boiling Point	379.6 ± 22.0 °C	[2] [4]
Density	1.564 ± 0.06 g/cm ³	[2] [4]
pKa	13.05 ± 0.30	[2] [4]

Spectral Characterization and Analysis

While specific spectra for **5-Chloro-7-nitro-1H-indole** are not published, its spectral characteristics can be reliably predicted based on the known effects of its functional groups and analysis of closely related analogs.[\[6\]](#)[\[7\]](#)[\[8\]](#)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the five protons on the indole ring. The powerful electron-withdrawing effects of both the C5-chloro and C7-nitro groups will deshield the aromatic protons, shifting them downfield compared to unsubstituted indole.

- N-H Proton (H1): A broad singlet, typically observed far downfield (> 10 ppm), influenced by solvent and concentration.
- Pyrrole Protons (H2, H3): These protons will appear as doublets or doublet of doublets. H3 is generally more upfield than H2.
- Benzene Ring Protons (H4, H6): These protons form an AX system. H4 is expected to be a doublet, significantly deshielded by the adjacent C7-nitro group. H6 will also be a doublet, deshielded by the C5-chloro group and the C7-nitro group. The coupling constant between them ($J_{4,6}$) would likely be small (meta-coupling, $\sim 2\text{-}3$ Hz).

For comparison, in 3-methyl-5-nitro-1H-indole, the H4 proton appears as a doublet at δ 8.57 ppm, and the H6 proton as a doublet of doublets at δ 8.11 ppm, illustrating the strong deshielding effect of the nitro group.^[6] Similarly, for 5-chloroindole, the H4 and H6 protons resonate around δ 7.6 ppm and δ 7.1-7.2 ppm, respectively.^[7]

¹³C NMR Spectroscopy (Predicted)

The carbon signals will be influenced by the electronegativity of the substituents.

- C2 & C3: C2 is typically found around δ 125 ppm and C3 around δ 102 ppm.
- C3a & C7a (Bridgehead): Expected around δ 128 ppm and δ 134 ppm.
- C4, C5, C6, C7: The carbons directly attached to the electron-withdrawing groups will be significantly affected. C5 (attached to Cl) would appear around δ 125-128 ppm. C7 (attached to NO_2) would be strongly deshielded. C4 and C6 would also show downfield shifts due to the influence of the substituents.

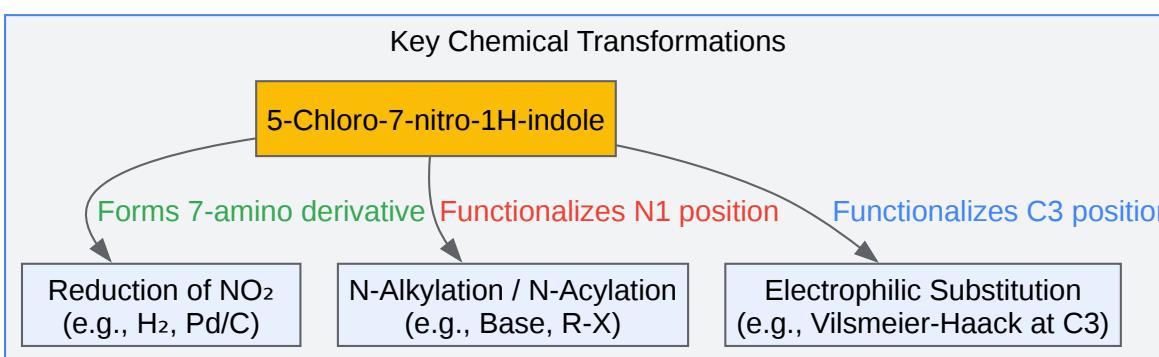
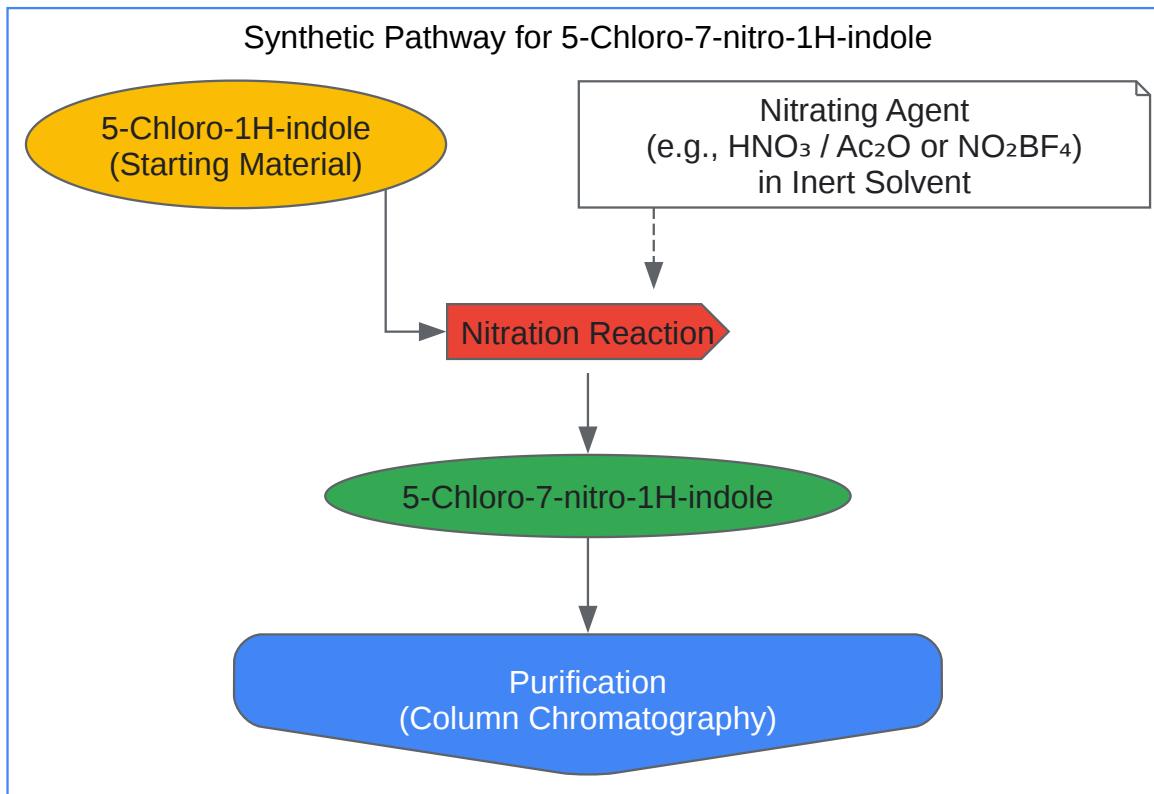
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

- N-H Stretch: A sharp peak around $3300\text{-}3400\text{ cm}^{-1}$.

- Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
- NO_2 Stretch: Two strong, characteristic peaks for the asymmetric ($\sim 1520\text{-}1550\text{ cm}^{-1}$) and symmetric ($\sim 1340\text{-}1360\text{ cm}^{-1}$) stretching vibrations of the nitro group.
- C=C Aromatic Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl Stretch: A signal in the fingerprint region, typically $600\text{-}800\text{ cm}^{-1}$.

Mass Spectrometry (MS)



The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M^+) at m/z 196. The isotopic pattern for the molecular ion will be characteristic of a molecule containing one chlorine atom, with a significant $(\text{M}+2)^+$ peak approximately one-third the intensity of the M^+ peak. Fragmentation would likely involve the loss of NO_2 (46 Da) and subsequent fragmentation of the indole ring.

Synthesis and Chemical Reactivity

Proposed Synthesis

A definitive, optimized synthesis for **5-Chloro-7-nitro-1H-indole** is not widely published. However, a logical approach would be the regioselective nitration of 5-chloroindole. Indole nitration is notoriously sensitive to reaction conditions, often leading to mixtures of isomers or degradation.^[9] A controlled nitrating agent would be required to favor substitution at the C7 position. Electrophilic substitution on the benzene ring of indole is generally directed by the pyrrole nitrogen. However, the existing chloro-substituent will also influence regioselectivity.

A plausible synthetic workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **5-Chloro-7-nitro-1H-indole**.

Biological and Pharmaceutical Context

While **5-Chloro-7-nitro-1H-indole** itself has not been extensively studied for biological activity, its structural motifs are present in many pharmacologically active molecules.

- **Anticancer Potential:** Substituted 5-nitroindoles have been identified as binders of c-Myc G-quadruplex DNA, a structure implicated in cancer cell proliferation. [3] The reduction of the nitro group to an amine provides a key intermediate for developing such compounds.
- **Antimicrobial Activity:** Chloroindoles have demonstrated potent antimicrobial and antibiofilm activities against various pathogens, including uropathogenic *E. coli* and *Vibrio parahaemolyticus*. The position of the chlorine atom is critical for activity. The combination of a chloro and a nitro group could lead to compounds with unique or enhanced antimicrobial profiles.
- **Building Block for Drug Discovery:** The true value of this compound lies in its role as a versatile intermediate. The distinct reactivity of the N-H proton, the nitro group, and the C3 position allows for systematic chemical modifications to build libraries of novel compounds for screening against various biological targets.

Experimental Protocols

Protocol: NMR Sample Preparation and Data Acquisition

This protocol describes a standardized method for preparing a sample of **5-Chloro-7-nitro-1H-indole** for NMR analysis.

- **Sample Weighing:** Accurately weigh 5-10 mg of **5-Chloro-7-nitro-1H-indole** solid into a clean, dry vial.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for indoles as it helps in resolving the N-H proton signal.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the solid is completely dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

- Data Acquisition (^1H NMR):
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field.
 - Acquire the ^1H NMR spectrum using standard parameters. A relaxation delay (D1) of 1-5 seconds is recommended for quantitative analysis. [7]6. Data Processing:
 - Apply Fourier transform to the acquired FID.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Safety and Handling

As a laboratory chemical, **5-Chloro-7-nitro-1H-indole** must be handled with appropriate care.

- Hazard Identification:
 - Causes skin irritation (H315).
 - Causes serious eye irritation (H319).
 - May cause respiratory irritation (H335).
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
 - Skin and Body Protection: Wear a lab coat.
- Handling:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.

- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container.
 - Keep in a cool, dry, and well-ventilated place. [2][4] * Store away from strong oxidizing agents.
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- Supporting information - The Royal Society of Chemistry. (n.d.).
- Rajasekharan, S. K., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic *Escherichia coli*. *Frontiers in Cellular and Infection Microbiology*.
- 5-Chloro-7-nitroindole. (n.d.). Nanjing Bike Biotechnology Co., Ltd.
- Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. *ChemistryOpen*.
- 1 H NMR Spectra of 3 and 5. (n.d.). ResearchGate.
- El-Faham, A., et al. (2016). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Lee, J.-H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against *Vibrio parahaemolyticus*. *Frontiers in Microbiology*.
- 1 H-NMR spectrum of 3-benzoyl-1-hydroxy-5-nitroindole (5). (n.d.). ResearchGate.
- Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel–Crafts alkylation of indol. (n.d.). The Royal Society of Chemistry.
- Reactivity of 3-nitroindoles with electron-rich species. (n.d.). Royal Society of Chemistry.
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. *RSC Advances*.
- Gribble, G. W. (1990). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. *Journal of the American Chemical Society*.
- Lee, J.-H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against *Vibrio parahaemolyticus*. ResearchGate.

- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. *RSC Advances*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Chloro-7-nitroindole | 1197181-29-5 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 5-Chloro-7-nitroindole | 1197181-29-5 [chemicalbook.com]
- 4. 5-Chloro-7-nitroindole | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
- 8. 5-Chloro-7-nitro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 9. aksci.com [aksci.com]
- To cite this document: BenchChem. [5-Chloro-7-nitro-1H-indole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1434529#5-chloro-7-nitro-1h-indole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com